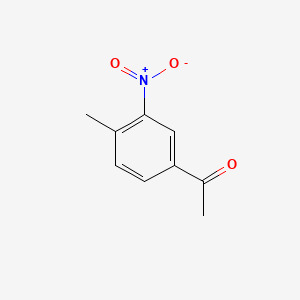

1-(4-Methyl-3-nitrophenyl)ethanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBBMDOBWRUMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063790 | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-27-7 | |

| Record name | 1-(4-Methyl-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methyl-3-nitrophenyl)ethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-NITRO-4'-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5YGX5BNW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methyl-3-nitrophenyl)ethanone (CAS 5333-27-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-(4-Methyl-3-nitrophenyl)ethanone, also known as 4'-methyl-3'-nitroacetophenone, is a substituted aromatic ketone that serves as a crucial intermediate in organic synthesis. Its molecular architecture, featuring a reactive ketone, a nitro group, and a strategically positioned methyl group on the phenyl ring, makes it a valuable precursor for the construction of more complex molecules. The interplay of these functional groups allows for a diverse range of chemical transformations, rendering it a significant tool in the development of novel compounds, particularly within the pharmaceutical and chemical research sectors.[1][2]

This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to equip researchers and scientists with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory and for scaling up production. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5333-27-7 | [3][4] |

| Molecular Formula | C9H9NO3 | [3] |

| Molecular Weight | 179.18 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 57-61 °C | [5][6] |

| Boiling Point | 256.4 ± 20.0 °C (Predicted) | [5] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and industrially relevant method for the synthesis of this compound is the electrophilic nitration of 4-methylacetophenone. This reaction leverages the directing effects of the substituents on the aromatic ring to achieve regioselective introduction of the nitro group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-methylacetophenone proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+).

-

Electrophilic Attack: The π-electron system of the aromatic ring of 4-methylacetophenone attacks the nitronium ion. The acetyl group is a meta-director and a deactivating group, while the methyl group is an ortho-, para-director and an activating group. The directing effects of these two groups work in concert to favor the substitution at the position ortho to the methyl group and meta to the acetyl group.

-

Formation of the Sigma Complex: The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A weak base (typically HSO4- or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of Electrophilic Nitration of 4-Methylacetophenone.

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound.

Materials:

-

4-Methylacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

70% Nitric Acid (HNO₃)

-

20% Fuming Sulfuric Acid (Oleum)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Hexane

-

Ice

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, cool 250 ml of concentrated sulfuric acid to -20 °C.

-

Addition of Starting Material: Slowly add 40 g (300 mmoles) of 4-methylacetophenone to the cold sulfuric acid while maintaining the temperature below -15 °C.

-

Nitration: Prepare a nitrating mixture by combining 25.5 ml (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid. Add this mixture dropwise to the reaction flask over 40 minutes, ensuring the temperature remains below -15 °C.

-

Reaction Completion: Stir the mixture for an additional 30 minutes at the same temperature.

-

Work-up: Pour the reaction mixture onto ice. Filter the resulting solid and wash with water, followed by hexane.

-

Purification: Dissolve the crude solid in dichloromethane and wash sequentially with 10% sodium bicarbonate solution and saturated sodium chloride solution. Dry the organic phase, treat with activated charcoal, and concentrate.

-

Crystallization: Add hexane to the concentrated solution to induce crystallization of the product.

-

Isolation: Filter the crystals to obtain this compound. The expected melting point of the purified product is 61-62 °C.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following is a summary of the expected spectroscopic data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the protons of the methyl group on the aromatic ring, and three aromatic protons with characteristic splitting patterns corresponding to the substitution on the phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the two methyl carbons, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro and acetyl groups and the electron-donating methyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (179.18 g/mol ). The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic fragments.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile intermediate for the synthesis of a wide array of compounds.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation yields 1-(3-amino-4-methylphenyl)ethanone, a key intermediate for the synthesis of heterocycles and other pharmaceutically relevant scaffolds.

-

Reactions at the Ketone: The carbonyl group can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and condensation reactions to form imines or enamines.

-

Further Aromatic Substitution: The existing substituents on the aromatic ring will direct any further electrophilic aromatic substitution reactions.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its successful application in multi-step syntheses. The following analytical techniques are commonly employed for quality control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to identify any volatile impurities.[10]

-

Melting Point Determination: A sharp melting point range is a good indicator of the purity of the crystalline solid.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound may be harmful if swallowed or in contact with skin.[11] It can cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis, reactive functional groups, and potential for conversion into a variety of complex molecules make it an important tool for researchers and chemical development professionals. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of facilitating its effective and safe use in the laboratory.

References

- 1. fishersci.com [fishersci.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 5333-27-7|this compound|BLD Pharm [bldpharm.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 10. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 1-(4-Methyl-3-nitrophenyl)ethanone

This guide provides a comprehensive technical overview of the key physical and spectroscopic properties of 1-(4-Methyl-3-nitrophenyl)ethanone (CAS No. 5333-27-7), a crucial intermediate in various synthetic pathways. Designed for researchers, chemists, and drug development professionals, this document synthesizes established data with practical, field-proven methodologies for property determination.

Introduction and Molecular Identity

This compound, also known as 4'-Methyl-3'-nitroacetophenone, is an aromatic ketone characterized by a methyl group and a nitro group substituted on the phenyl ring. Its chemical structure plays a significant role in its physical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding its physical characteristics is paramount for its effective use in reaction design, process scale-up, purification, and formulation.

Molecular Structure:

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

The fundamental physical properties of this compound are summarized below. It is critical to note that while properties like melting point are experimentally verified, others such as boiling point and density are primarily available as predicted values from computational models.

| Property | Value | Source(s) |

| CAS Number | 5333-27-7 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | White to light yellow solid; Pale cream to pale yellow crystals or powder | [1][3] |

| Melting Point | 57-63 °C | [1][3] |

| Boiling Point | 256.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 107.7 °C | [4] |

| Vapor Pressure | 0.0154 mmHg at 25°C | [4] |

| Storage | Sealed in dry, Room Temperature | [1] |

Thermal Properties: Melting Point Analysis

The melting point is a critical parameter for identifying a compound and assessing its purity. For this compound, the reported range is a narrow 57-63 °C, indicative of a crystalline solid.[1][3]

Causality and Experimental Choice: Differential Scanning Calorimetry (DSC)

While traditional melting point apparatus based on capillary tubes and visual observation is useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) is the authoritative method for thermal analysis. DSC offers superior accuracy, reproducibility, and provides quantitative data not only on the melting temperature (Tₘ) but also on the enthalpy of fusion (ΔHfus).

The principle of DSC involves measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. The melting of a crystalline solid is an endothermic process, which is detected as a peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point, and the area under the peak is directly proportional to the heat of fusion. Furthermore, the shape of the melting peak can provide qualitative information about the sample's purity; impurities tend to broaden the melting range and lower the melting point.

Workflow for Melting Point Determination by DSC

Caption: Standard workflow for DSC analysis of melting point.

Detailed Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol. This step is crucial for data accuracy and trustworthiness.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. A precise weight is necessary for calculating the enthalpy of fusion in J/g.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an identical empty pan to be used as the reference.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable, non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Initiate a heating ramp at a constant rate, typically 10 °C/min, up to a temperature well above the melting point (e.g., 100 °C).

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Using the instrument's analysis software, determine the onset temperature of the endothermic peak, which corresponds to the melting point (Tₘ).

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Solubility Profile

The solubility of this compound is dictated by its molecular structure: a moderately polar aromatic ketone. While quantitative solubility data is not widely published, a qualitative assessment can be inferred, and a systematic experimental approach can determine its solubility in various solvents.

Scientific Rationale and Expected Solubility

The principle of "like dissolves like" is the primary guide. The presence of the polar nitro (-NO₂) and ketone (C=O) groups suggests solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and some polar protic solvents. The nonpolar aromatic ring and methyl group suggest some solubility in less polar solvents like dichloromethane and toluene. Its solubility in nonpolar alkanes (e.g., hexane) is expected to be low. Due to the lack of highly acidic or basic functional groups, its solubility is not expected to change significantly with aqueous pH.

Protocol for Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a self-validating system to classify solubility from "insoluble" to "freely soluble."

-

Preparation:

-

Dispense 1.0 mL of the selected solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) into a series of labeled vials.

-

Accurately weigh approximately 10 mg of this compound.

-

-

Initial Test:

-

Add the weighed compound to the first vial (1.0 mL solvent).

-

Agitate vigorously for 60 seconds at room temperature (e.g., using a vortex mixer).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is classified as at least "soluble" (>10 mg/mL).

-

-

Heating and Sonication:

-

If the compound is not fully dissolved, warm the vial gently (e.g., to 40-50 °C) and/or place it in an ultrasonic bath for 5 minutes. This helps overcome kinetic barriers to dissolution.

-

Allow the vial to cool to room temperature and observe. If it remains a clear solution, the increased solubility with temperature is noted. If the compound precipitates upon cooling, this indicates the solution was supersaturated at the higher temperature.

-

-

Classification:

-

Freely Soluble: If a larger mass (e.g., 100 mg) dissolves in 1.0 mL.

-

Soluble: If 10 mg dissolves in 1.0 mL.

-

Sparingly Soluble: If only a portion of the 10 mg dissolves. A semi-quantitative estimate can be made by adding small, known volumes of solvent until dissolution is complete.

-

Insoluble: If no significant dissolution is observed even after heating/sonication.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental data obtained from the synthesis of this compound provides the following proton NMR spectrum details.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.42 (s, 1H), 8.15 (d, J = 8.2 Hz, 1H), 7.66 (d, J = 7.8 Hz, 1H), 2.62 (s, 3H), 2.57 (s, 3H). [Source: WO2021/127301, as cited by ChemicalBook]

Interpretation:

-

8.42 ppm (singlet, 1H): This signal corresponds to the aromatic proton positioned between the nitro and acetyl groups, experiencing strong deshielding from both electron-withdrawing groups and showing no coupling to adjacent protons.

-

8.15 ppm (doublet, 1H, J=8.2 Hz): This is an aromatic proton ortho to the acetyl group and meta to the nitro group, coupled to its neighboring proton.

-

7.66 ppm (doublet, 1H, J=7.8 Hz): This aromatic proton is ortho to the methyl group and is coupled to its neighboring proton.

-

2.62 ppm (singlet, 3H): This signal represents the three protons of the methyl group attached to the aromatic ring.

-

2.57 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl (methyl ketone) group.

-

~197 ppm: Carbonyl carbon (C=O).

-

~150 ppm: Aromatic carbon attached to the nitro group.

-

~130-140 ppm: Other quaternary aromatic carbons.

-

~120-135 ppm: Aromatic CH carbons.

-

~27 ppm: Acetyl methyl carbon (-COCH₃).

-

~20 ppm: Ring methyl carbon (-CH₃).

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound and have a known residual solvent peak for referencing that does not overlap with sample signals.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to the specific nuclei in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

While a specific experimental spectrum is not publicly available, the key functional groups in this compound would produce characteristic absorption bands at the following approximate wavenumbers (cm⁻¹):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups).

-

~1700-1680 cm⁻¹: Strong absorption from the C=O (ketone) stretching vibration.

-

~1600, ~1475 cm⁻¹: Aromatic C=C ring stretching.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N=O).

Protocol for FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples with minimal preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the ambient atmosphere (e.g., CO₂, water vapor).

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.

-

Acquire the sample spectrum.

-

-

Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands and confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

-

Molecular Ion Peak ([M]⁺): For a compound with the formula C₉H₉NO₃, the expected molecular ion peak would appear at an m/z corresponding to its monoisotopic mass (approximately 179.06). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Peaks: A prominent fragment would be expected from the loss of a methyl group ([M-15]⁺) via alpha-cleavage, resulting in a peak at m/z ~164. Another significant fragment would be the acylium ion ([CH₃CO]⁺) at m/z 43.

Protocol for Mass Spectrometry Analysis (e.g., GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the solution into a Gas Chromatograph (GC) equipped with an appropriate column to separate the compound from any impurities or solvent.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

References

A Comprehensive Technical Guide to 1-(4-Methyl-3-nitrophenyl)ethanone: Structure, Synthesis, and Applications in Chemical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry and medicinal research, the utility of a molecule is often defined by its structural features and reactive potential. 1-(4-Methyl-3-nitrophenyl)ethanone, a substituted acetophenone, represents a key chemical intermediate whose value lies in its versatile scaffold. The presence of an acetyl group, a directing methyl group, and an electron-withdrawing nitro group on a phenyl ring provides multiple avenues for synthetic modification. This guide offers an in-depth exploration of its structural formula, physicochemical properties, validated synthesis protocols, and its strategic importance as a precursor in the development of novel compounds. For professionals in drug discovery, understanding the nuances of such building blocks is paramount for the rational design of new therapeutic agents.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental identity and physical characteristics. These data are crucial for reaction planning, purification, and analytical characterization.

Structural Formula and Nomenclature

This compound is systematically named based on the IUPAC convention, identifying an ethanone (acetyl) group attached to a phenyl ring which is substituted with a methyl group at the 4-position and a nitro group at the 3-position.

Caption: 2D Structural representation of this compound.

Key Identifiers:

-

IUPAC Name: this compound[1][2] or 1-(4-Methyl-3-nitrophenyl)ethan-1-one[2][3]

-

Common Synonyms: 4'-Methyl-3'-nitroacetophenone, 3-Nitro-4-methyl acetophenone, 4-Acetyl-2-nitrotoluene[2][5][6]

Physicochemical Data Summary

The quantitative properties of the compound are summarized below. This information is essential for experimental design, including solvent selection, reaction temperature control, and purification strategy.

| Property | Value | Source(s) |

| Molecular Weight | 179.17 g/mol | [5][6][7] |

| Appearance | Bright yellow or pale cream crystalline solid | [3][5][6] |

| Melting Point | 57-63 °C | [3][5][6] |

| Boiling Point (Predicted) | 256.4 ± 20.0 °C | [5][6] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [5][6] |

| Flash Point | 107.7 °C | [5] |

| SMILES | CC1=C(C=C(C=C1)C(=O)C)--INVALID-LINK--[O-] | [2][3] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. The choice of starting material and reaction conditions is dictated by the directing effects of the substituents on the aromatic ring.

Pathway 1: Electrophilic Nitration of 4-Methylacetophenone

This is the most common and direct route. The causality behind this specific outcome stems from the electronic properties of the substituents on the starting material, 4-Methylacetophenone. The methyl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. The position meta to the acetyl group is also ortho to the methyl group. This alignment of directing effects strongly favors the introduction of the nitro group at the 3-position.[8]

Caption: Workflow for the synthesis via nitration of 4-methylacetophenone.

Experimental Protocol: Nitration of 4-Methylacetophenone

This protocol is a representative procedure adapted from standard methods for the nitration of acetophenones.[8][9]

-

Preparation: In a flask equipped with a magnetic stirrer and thermometer, cool 15 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 6.0 g of 4-methylacetophenone to the cooled sulfuric acid, ensuring the temperature does not rise above 5 °C.

-

Nitrating Mixture: Separately, prepare the nitrating mixture by cautiously adding 4.0 mL of concentrated nitric acid (HNO₃) to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the acetophenone solution over 30-45 minutes. Critically, maintain the reaction temperature at or below 0 °C to prevent over-nitration and side product formation.[9]

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 10-15 minutes in the ice bath.

-

Workup: Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Isolation and Purification: Filter the solid product by suction, wash thoroughly with cold water to remove residual acid, followed by a wash with a small amount of cold ethanol to remove oily impurities. The crude product can be recrystallized from ethanol to yield pure this compound.

Pathway 2: Palladium-Catalyzed Cross-Coupling

An alternative strategy, often employed when specific regioselectivity is required or when starting materials are more readily available, involves a palladium-catalyzed cross-coupling reaction. This method builds the acetophenone functionality onto a pre-nitrated benzene ring.

Experimental Protocol: Stille-Type Coupling

This protocol is derived from a patented synthesis route, providing a validated, high-yield alternative.[10]

-

Inert Atmosphere: To a solution of 4-bromo-1-methyl-2-nitro-benzene (2.0 g, 9.26 mmol) in 20 mL of 1,4-dioxane, add tributyl(1-ethoxyvinyl)stannane (3.84 g, 10.63 mmol) and Pd(dppf)Cl₂ (339 mg, 0.05 eq) under a nitrogen atmosphere.

-

Reaction: Stir the mixture at 100 °C for 12 hours. The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

-

Hydrolysis: Cool the reaction mixture to 0 °C and treat with 20 mL of 2N hydrochloric acid. Stir for 1 hour to hydrolyze the enol ether intermediate to the ketone.

-

Workup: Adjust the pH to 8 with aqueous NaOH. Add aqueous potassium fluoride (KF) to precipitate the tin byproducts.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash silica gel chromatography to yield the final product.[10]

Analytical Characterization

Confirmation of the structural integrity and purity of the synthesized this compound is achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy: Proton NMR is the primary tool for structural elucidation. The spectrum provides unambiguous evidence for the arrangement of protons on the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 8.42 | s | 1H | Aromatic C-H (proton at C2, between nitro and acetyl groups) | [10] |

| 8.15 | d (J = 8.2 Hz) | 1H | Aromatic C-H (proton at C6, ortho to acetyl group) | [10] |

| 7.66 | d (J = 7.8 Hz) | 1H | Aromatic C-H (proton at C5, ortho to methyl group) | [10] |

| 2.62 | s | 3H | Methyl protons (-CH₃ on ring) | [10] |

| 2.57 | s | 3H | Acetyl protons (-C(O)CH₃) | [10] |

Other Key Techniques:

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule, confirming the number and chemical environment of all nine carbon atoms.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and strong stretches for the nitro group (N-O) around 1530 cm⁻¹ and 1350 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (179.17 g/mol ) and can provide fragmentation patterns that support the proposed structure.

Applications in Research and Drug Development

The true value of this compound for its target audience lies in its potential as a versatile synthetic intermediate. Substituted acetophenones are well-established precursors for a wide range of biologically relevant molecules.[11]

Caption: Role as a versatile precursor for various chemical scaffolds.

-

Synthesis of Heterocycles: The acetyl group is a handle for condensation reactions. For instance, reaction with hydrazines can yield pyrazole derivatives, a core structure found in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib) and kinase inhibitors.[12]

-

Precursor to Bioactive Molecules: Condensation with semicarbazide can form semicarbazones. This class of compounds has been investigated for a wide spectrum of antimicrobial and antifungal activities.[13]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This opens up a vast array of subsequent reactions, such as amide bond formation, diazotization, or the synthesis of other nitrogen-containing heterocycles. The resulting 3-amino-4-methylacetophenone is a valuable building block in its own right.

-

Foundation for Enzyme Inhibitors: The broader class of nitrophenyl ethanones has shown potential as enzyme inhibitors.[14] The strong electron-withdrawing nature of the nitro group is often critical for binding to active sites.[14] This makes this compound an attractive starting point for designing targeted inhibitors for enzymes like cytochrome P450s or transferases.[14]

Conclusion

This compound is more than a simple chemical compound; it is a strategically functionalized platform for chemical innovation. Its well-defined structure, predictable reactivity, and accessible synthesis routes make it an invaluable tool for researchers in both academic and industrial settings. For professionals engaged in drug development, its potential as a precursor to diverse and biologically active scaffolds underscores its importance in the pipeline of modern medicinal chemistry. A comprehensive understanding of its properties and synthesis, as detailed in this guide, is the first step toward unlocking its full potential in the creation of next-generation molecules.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 3'-Nitro-4'-methylacetophenone | C9H9NO3 | CID 79246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-Methyl-3'-nitroacetophenone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 5333-27-7|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 4-Methyl-3-nitroacetophenone | 5333-27-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(4-methyl-3-nitrophenyl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the primary synthetic route, the nitration of 4-methylacetophenone, and explore alternative methodologies. This guide emphasizes experimental causality, protocol validation, and is supported by authoritative references to ensure scientific integrity.

Introduction: Significance of this compound

This compound, also known as 4-methyl-3-nitroacetophenone, is a substituted aromatic ketone.[1][2][3][4][5][6] Its molecular structure, featuring a nitro group ortho to a methyl group and meta to an acetyl group, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Primary Synthesis Pathway: Electrophilic Aromatic Substitution via Nitration

The most common and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 4-methylacetophenone.[7]

Mechanistic Rationale

The nitration of 4-methylacetophenone involves the introduction of a nitro group (-NO₂) onto the aromatic ring.[7] This reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7]

The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The aromatic ring of 4-methylacetophenone, activated by the electron-donating methyl group and deactivated by the electron-withdrawing acetyl group, acts as a nucleophile and attacks the nitronium ion. The acetyl group is a meta-director, while the methyl group is an ortho, para-director. The directing effects of these two groups work in concert to favor the substitution at the position ortho to the methyl group and meta to the acetyl group.

Step 3: Deprotonation A base (HSO₄⁻ or H₂O) in the reaction mixture removes a proton from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring, yielding the final product, this compound.

Visualizing the Pathway: Nitration of 4-Methylacetophenone

Caption: Nitration of 4-methylacetophenone to yield this compound.

Detailed Experimental Protocol: Nitration of 4-Methylacetophenone

This protocol is a synthesized and validated procedure based on established methods.[8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methylacetophenone | 134.18 | 40 g | 0.30 |

| 70% Nitric Acid | 63.01 | 25.5 mL (36.3 g) | 0.30 |

| Concentrated Sulfuric Acid | 98.08 | 250 mL | - |

| 20% Fuming Sulfuric Acid | - | 300 g | - |

| Dichloromethane | 84.93 | As needed | - |

| 10% Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Hexane | 86.18 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 250 mL of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Substrate: While stirring, slowly add 40 g (0.30 moles) of 4-methylacetophenone to the cold sulfuric acid, ensuring the temperature does not rise above -15°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 25.5 mL of 70% nitric acid to 300 g of 20% fuming sulfuric acid. Cool this mixture.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over a period of 40 minutes, maintaining the reaction temperature below -15°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

Isolation of Crude Product: The solid product will precipitate. Filter the solids and wash thoroughly with water, followed by a wash with hexane.

-

Work-up: Dissolve the crude solid in dichloromethane. Wash the organic layer with a 10% sodium bicarbonate solution, followed by a saturated sodium chloride solution.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, treat with activated charcoal to remove colored impurities, and filter. Concentrate the solution and add hexane to induce crystallization.

-

Final Product: Filter the crystallized product, this compound, and dry. The expected melting point is 61-62°C.

Alternative Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

An alternative route to this compound involves a palladium-catalyzed cross-coupling reaction. This method starts with 4-bromo-1-methyl-2-nitro-benzene and couples it with an acetyl group equivalent.[1]

Mechanistic Overview

This synthesis utilizes a Stille coupling reaction. Tributyl(1-ethoxyvinyl)stannane serves as the source of the acetyl group precursor. The reaction is catalyzed by a palladium complex, typically [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A subsequent acidic workup hydrolyzes the enol ether to the desired ketone.

Comparative Analysis

| Feature | Nitration of 4-Methylacetophenone | Palladium-Catalyzed Cross-Coupling |

| Starting Materials | Readily available and inexpensive | More specialized and costly |

| Reagents | Strong acids, corrosive | Organometallic reagents, air-sensitive |

| Reaction Conditions | Low temperatures, strongly acidic | High temperatures, inert atmosphere[1] |

| Selectivity | Generally good, potential for isomers | Highly selective |

| Yield | Typically good to excellent | Reported high yield (82.7%)[1] |

| Scalability | Well-established for large scale | May be less cost-effective on a large scale |

Visualizing the Alternative Pathway

Caption: Palladium-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the nitration of 4-methylacetophenone. This method is cost-effective, scalable, and provides good yields. The detailed protocol provided in this guide offers a reliable and validated procedure for its synthesis. While alternative methods like palladium-catalyzed cross-coupling exist and offer high selectivity, they often involve more expensive reagents and stringent reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available resources.

References

- 1. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. appchemical.com [appchemical.com]

- 4. 4-Methyl-3-nitroacetophenone | 5333-27-7 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 5333-27-7 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Characterization of 4-Methyl-3-nitroacetophenone

This guide provides a comprehensive overview of the essential characterization data for 4-Methyl-3-nitroacetophenone, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and detailed spectroscopic analysis, offering field-proven insights into experimental choices and data interpretation.

Introduction

4-Methyl-3-nitroacetophenone, with the CAS Number 5333-27-7, is an aromatic ketone that serves as a versatile building block in the synthesis of a variety of more complex molecules.[1][2] Its structure, featuring a substituted benzene ring with a methyl, a nitro, and an acetyl group, provides multiple reaction sites, making it a valuable precursor in the development of new chemical entities. Understanding its detailed characterization is paramount for its effective utilization and for ensuring the purity and quality of downstream products.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Methyl-3-nitroacetophenone are summarized in the table below. This data is critical for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| IUPAC Name | 1-(4-methyl-3-nitrophenyl)ethan-1-one | [3] |

| CAS Number | 5333-27-7 | [1][2][4][5] |

| Molecular Formula | C₉H₉NO₃ | [1][2][4] |

| Molecular Weight | 179.17 g/mol | [1][4][5] |

| Appearance | Pale cream to yellow crystalline powder | |

| Melting Point | 57-61 °C | [1][4][5] |

| Boiling Point | 256.4 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 1.201 g/cm³ (Predicted) | [1][4] |

| Solubility | Insoluble in water. | [6] |

| Storage | Sealed in a dry, room temperature environment. | [1][4] |

Synthesis of 4-Methyl-3-nitroacetophenone

The most common and efficient synthesis of 4-Methyl-3-nitroacetophenone involves the nitration of 4-methylacetophenone. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The choice of a strong acid medium is crucial for the generation of the nitronium ion (NO₂⁺), the active electrophile. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.

Experimental Protocol: Nitration of 4-Methylacetophenone

Objective: To synthesize 4-Methyl-3-nitroacetophenone from 4-methylacetophenone.

Materials:

-

4-methylacetophenone

-

Concentrated sulfuric acid (H₂SO₄)

-

70% Nitric acid (HNO₃)

-

20% Fuming sulfuric acid

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Hexane

Procedure:

-

In a flask equipped with a stirrer and cooled to -20 °C, add 250 ml of concentrated sulfuric acid.

-

Slowly add 40 g (300 mmoles) of 4-methylacetophenone while maintaining the temperature below -15 °C.

-

Prepare a nitrating mixture by combining 25.5 ml of 70% nitric acid and 300 g of 20% fuming sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 40 minutes, ensuring the temperature remains below -15 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Pour the reaction mixture onto ice to precipitate the crude product.

-

Filter the solid product and wash it with water, followed by a wash with hexane.

-

Dissolve the crude product in dichloromethane and wash sequentially with 10% sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer, treat with activated charcoal to remove colored impurities, and then concentrate the solution.

-

Add hexane to the concentrated solution to induce crystallization of the final product, 4-methyl-3-nitroacetophenone.

-

The resulting crystals should have a melting point of 61-62 °C.

Caption: Workflow for the synthesis of 4-Methyl-3-nitroacetophenone.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of 4-Methyl-3-nitroacetophenone. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Spectroscopic techniques for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Methyl-3-nitroacetophenone.

Materials:

-

4-Methyl-3-nitroacetophenone sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

δ 8.42 (s, 1H): This singlet corresponds to the aromatic proton at the C2 position, deshielded by the adjacent nitro group.

-

δ 8.15 (d, J = 8.2 Hz, 1H): This doublet is assigned to the aromatic proton at the C6 position, coupled to the proton at C5.

-

δ 7.66 (d, J = 7.8 Hz, 1H): This doublet corresponds to the aromatic proton at the C5 position, coupled to the proton at C6.

-

δ 2.62 (s, 3H): This singlet is attributed to the protons of the methyl group attached to the aromatic ring (C4-CH₃).

-

δ 2.57 (s, 3H): This singlet is assigned to the protons of the acetyl methyl group (-COCH₃).[1]

The predicted ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear significantly downfield (around 197 ppm). Aromatic carbons will resonate in the 120-150 ppm region, with carbons attached to the nitro group and the acetyl group being more deshielded. The methyl carbons will appear upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Objective: To obtain the FT-IR spectrum of 4-Methyl-3-nitroacetophenone.

Method 1: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Method 2: KBr Pellet

-

Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

The FT-IR spectrum of 4-Methyl-3-nitroacetophenone will exhibit characteristic absorption bands corresponding to its functional groups:

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1700 cm⁻¹: A strong absorption band due to the C=O stretching of the ketone.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are typically strong and sharp peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.

Objective: To determine the molecular weight and fragmentation pattern of 4-Methyl-3-nitroacetophenone.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate the mass spectrum.

The EI mass spectrum of 4-Methyl-3-nitroacetophenone is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Key Fragment Ions:

-

m/z = 164: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 136: Loss of an acetyl radical (•COCH₃) from the molecular ion.

-

m/z = 133: Loss of a nitro group (•NO₂) from the molecular ion.

-

m/z = 105: Formation of the benzoyl cation fragment.

-

m/z = 43: Formation of the acetyl cation (CH₃CO⁺).

-

Applications in Research and Development

4-Methyl-3-nitroacetophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The acetyl group can also participate in a variety of reactions, such as aldol condensations and reductions. These reactive sites make it a versatile starting material for the construction of more complex molecular architectures.

Conclusion

The comprehensive characterization of 4-Methyl-3-nitroacetophenone through a combination of physicochemical property determination and spectroscopic analysis (NMR, FT-IR, and MS) is crucial for its use in research and industrial applications. The detailed protocols and data interpretation provided in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and reliability of their work with this important chemical intermediate.

References

- 1. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Elucidation of 1-(4-Methyl-3-nitrophenyl)ethanone: A Technical Guide

Introduction

1-(4-Methyl-3-nitrophenyl)ethanone, a substituted acetophenone derivative, serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other fine chemicals. Its molecular structure, characterized by an acetyl group and a nitro functionality on a toluene backbone, presents a unique electronic environment that is reflected in its spectroscopic properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its structural characterization. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 12-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.42 | s | 1H | H-2 |

| 2 | 8.15 | d, J = 8.2 Hz | 1H | H-6 |

| 3 | 7.66 | d, J = 7.8 Hz | 1H | H-5 |

| 4 | 2.62 | s | 3H | -COCH₃ |

| 5 | 2.57 | s | 3H | Ar-CH₃ |

Note: Data obtained in DMSO-d₆ at 400 MHz.[2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ displays five distinct signals, consistent with its molecular structure.

-

Aromatic Protons: The three protons on the aromatic ring appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current, the electron-withdrawing nitro group, and the acetyl group.

-

The singlet at 8.42 ppm is assigned to H-2 . This proton is ortho to both the nitro group and the acetyl group, experiencing the strongest deshielding effect. It appears as a singlet because it has no adjacent protons to couple with.

-

The doublet at 8.15 ppm with a coupling constant of J = 8.2 Hz is assigned to H-6 . This proton is ortho to the acetyl group and meta to the nitro group. It is coupled to H-5, resulting in a doublet.

-

The doublet at 7.66 ppm with a coupling constant of J = 7.8 Hz is assigned to H-5 . This proton is ortho to the methyl group and meta to the acetyl group. It is coupled to H-6, giving rise to a doublet.

-

-

Methyl Protons:

-

The singlet at 2.62 ppm integrating to three protons corresponds to the methyl protons of the acetyl group (-COCH₃) . These protons are deshielded by the adjacent carbonyl group.

-

The singlet at 2.57 ppm integrating to three protons is assigned to the methyl protons attached to the aromatic ring (Ar-CH₃) .

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): Approximately 200-250 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data Summary

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~197 | C=O (C7) |

| 2 | ~148 | C-NO₂ (C3) |

| 3 | ~142 | C-CH₃ (C4) |

| 4 | ~138 | C-COCH₃ (C1) |

| 5 | ~132 | C-H (C5) |

| 6 | ~128 | C-H (C6) |

| 7 | ~125 | C-H (C2) |

| 8 | ~27 | -COCH₃ (C8) |

| 9 | ~20 | Ar-CH₃ (C9) |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group (C7) is expected to be the most downfield signal, around δ 197 ppm , due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 120-150 ppm.

-

The carbon attached to the nitro group (C3) is predicted to be significantly downfield, around δ 148 ppm , due to the strong electron-withdrawing nature of the nitro group.

-

The carbons attached to the methyl group (C4) and the acetyl group (C1) are also expected to be downfield, around δ 142 ppm and δ 138 ppm , respectively.

-

The protonated aromatic carbons (C2, C5, and C6) are predicted to appear between δ 125-132 ppm .

-

-

Methyl Carbons: The two methyl carbons will be the most upfield signals.

-

The acetyl methyl carbon (C8) is predicted to be around δ 27 ppm .

-

The aromatic methyl carbon (C9) is expected to be slightly more shielded, appearing around δ 20 ppm .

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Caption: Experimental workflow for IR spectroscopy (KBr pellet method).

Predicted IR Data Summary

Based on the functional groups present and data from similar compounds, the following characteristic absorption bands are expected in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1700-1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

Interpretation of the Predicted IR Spectrum

-

C=O Stretch: A strong absorption band is expected in the region of 1700-1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone.

-

N-O Stretches: Two strong absorption bands are predicted around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), which are indicative of the nitro group.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands between 3100-3000 cm⁻¹ . Aliphatic C-H stretching vibrations from the two methyl groups should appear just below 3000 cm⁻¹, in the range of 2950-2850 cm⁻¹ .

-

C=C Stretches: Aromatic C=C stretching vibrations will likely produce medium to weak bands around 1600 cm⁻¹ and 1475 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data Summary

The molecular weight of this compound (C₉H₉NO₃) is 179.17 g/mol .[3] The EI-MS is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Relative Abundance | Assignment |

| 179 | Moderate | [M]⁺• (Molecular ion) |

| 164 | High | [M - CH₃]⁺ |

| 136 | Moderate | [M - NO₂ + H]⁺ or [M - C₂H₃O]⁺ |

| 121 | Moderate | [M - NO₂ - CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at m/z 179 , confirming the molecular weight of the compound.

-

Key Fragmentations:

-

A prominent peak at m/z 164 would correspond to the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion.

-

The peak at m/z 43 is expected to be a base peak or a very intense peak, corresponding to the acylium ion [CH₃CO]⁺.

-

Loss of the nitro group (•NO₂) would lead to a fragment at m/z 133. Subsequent rearrangement and fragmentation could lead to other observed ions. For example, a peak at m/z 121 could result from the loss of both the nitro and acetyl methyl groups.

-

The presence of a tolyl group could give rise to the tropylium ion at m/z 91 .

-

Conclusion

The comprehensive analysis of the spectroscopic data of this compound provides a detailed and self-validating framework for its structural confirmation. The ¹H NMR spectrum reveals the specific arrangement of protons, while the predicted ¹³C NMR, IR, and Mass spectra offer complementary information about the carbon skeleton, functional groups, and molecular weight, respectively. This in-depth guide, by integrating experimental protocols, data interpretation, and the underlying scientific principles, serves as an authoritative resource for researchers engaged in the synthesis, characterization, and application of this important chemical intermediate. The provided methodologies and spectral interpretations are grounded in established spectroscopic principles and can be applied to the analysis of other substituted aromatic compounds.

References

1-(4-Methyl-3-nitrophenyl)ethanone solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(4-Methyl-3-nitrophenyl)ethanone

This compound (CAS No. 5333-27-7) is an aromatic ketone with the molecular formula C₉H₉NO₃.[1] Structurally, it is a derivative of acetophenone, featuring a methyl group and a nitro group substituted on the phenyl ring. This compound typically appears as a bright yellow or white to yellow crystalline powder.[2][3] Its utility in organic synthesis as an intermediate for pharmaceuticals and other complex molecules necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This guide provides a comprehensive analysis of the factors governing its solubility, predictive data based on structural analogues, and robust protocols for its experimental determination.

The unique arrangement of functional groups—a polar ketone, an electron-withdrawing nitro group, and a non-polar methyl group on an aromatic backbone—creates a nuanced solubility profile that is critical for process design, purification via crystallization, and reaction solvent selection.[4]

References

A Technical Guide to 1-(4-Methyl-3-nitrophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of 1-(4-Methyl-3-nitrophenyl)ethanone, a key chemical intermediate with significant applications in the pharmaceutical industry. The guide details its discovery and historical context within the broader field of aromatic chemistry, elaborates on its synthesis via electrophilic aromatic substitution, provides a thorough characterization of its physicochemical and spectroscopic properties, and explores its critical role in the synthesis of notable active pharmaceutical ingredients (APIs), including the leukemia therapeutic, Dasatinib. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Historical Context

This compound, also known as 4-acetyl-2-nitrotoluene, is a substituted aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive ketone functional group and a nitro-substituted aromatic ring, makes it a valuable precursor for the construction of complex heterocyclic systems.

The primary impetus for the study and large-scale production of this compound has been its utility as a key starting material in the synthesis of pharmaceuticals. Its structural motifs are amenable to further chemical transformations, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.

Synthesis and Manufacturing

The principal and most economically viable route for the synthesis of this compound is the direct nitration of 4-methylacetophenone. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Reaction Mechanism and Regioselectivity